molecular formula C22H18N2O8 B1663057 PPIase-Parvulin Inhibitor CAS No. 64005-90-9

PPIase-Parvulin Inhibitor

Cat. No. B1663057
CAS RN: 64005-90-9
M. Wt: 438.4 g/mol
InChI Key: WNKQGFNIIHNGQM-UHFFFAOYSA-N
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Description

Peptidyl-prolyl isomerases (PPIases) assist in the folding of newly-synthesized proteins, regulating the stability, localization, and activity of mature proteins . PPIase-Parvulin Inhibitor is a cell-permeable inhibitor of the PPIases Pin1 and Pin4, with IC50s of 1.5 and 1.0 µM, respectively . It blocks the proliferation of cancer cells that overexpress Pin1 and Pin4 .


Synthesis Analysis

The synthesis of PPIase-Parvulin Inhibitor involves various parameters including host strains, culture media, isopropyl ß-D-1-thiogalactopyranoside concentration, post-induction incubation time and temperature . Proteins are efficiently expressed and purified to homogeneity and are subjected to a structural characterization .


Molecular Structure Analysis

The available protein structures of different PPIase across various domains were aligned to ascertain the structural variation in the catalytic site . The structural alignment of native PPIase proteins among various groups suggested that the apo-protein may have variable conformations but when bound to their specific inhibitors, they attain similar active site configuration .


Chemical Reactions Analysis

The chemical reactions involving PPIase-Parvulin Inhibitor are not well-documented in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of PPIase-Parvulin Inhibitor are not well-documented in the literature .

Scientific Research Applications

  • Protein Folding :

    • PPIase-Parvulin Inhibitors play a crucial role in protein folding. They catalyze the cis-trans isomerization of the peptide bond prior to proline, which is an intrinsically slow process but plays an essential role in protein folding .
    • The process must be achieved rapidly and effectively to avoid aggregation and misfolding, as the folding intermediates have the tendency to interact with one another .
  • Hepatitis B Virus Replication :

    • PPIase-Parvulin Inhibitors, specifically PIN1 and PIN4, have been found to play important roles in inhibiting Hepatitis B virus replication .
    • In the presence of HBx, either Par14 or Par17 could upregulate hepatitis B virus (HBV) replication, whereas in the absence of HBx, neither Par14 nor Par17 had any effect on replication .
    • Overexpression of Par14/Par17 markedly increased the formation of covalently closed circular DNA (cccDNA), synthesis of HBV RNA and DNA, and virion secretion .
  • Cell Cycle Progression :

    • PPIase-Parvulin Inhibitors, specifically PIN1 and PIN4, play important roles in cell cycle progression .
    • They are involved in mitotic regulatory mechanisms and cell proliferation .
  • DNA Binding :

    • PPIase-Parvulin Inhibitors, specifically PIN1 and PIN4, play important roles in DNA binding .
    • They are involved in transcriptional regulation .
  • Chromatin Remodeling :

    • PPIase-Parvulin Inhibitors, specifically PIN1 and PIN4, play important roles in chromatin remodeling .
    • They are assumed to be involved in chromatin remodeling .
  • Ribosome Biogenesis :

    • PPIase-Parvulin Inhibitors, specifically PIN1 and PIN4, play important roles in ribosome biogenesis .

Safety And Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge .

properties

IUPAC Name

ethyl 2-[13-(2-ethoxy-2-oxoethyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O8/c1-3-31-15(25)9-23-19(27)11-5-7-13-18-14(8-6-12(17(11)18)20(23)28)22(30)24(21(13)29)10-16(26)32-4-2/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKQGFNIIHNGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349244
Record name PPIase-Parvulin Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PPIase-Parvulin Inhibitor

CAS RN

64005-90-9
Record name PPIase-Parvulin Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[lmn][3,8]phenanthroline-2,7-diacetic acid, 1,3,6,8-tetrahydro-1,3,6,8-tetraoxo-, 2,7-diethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
E Campaner, A Rustighi, A Zannini, A Cristiani… - Nature …, 2017 - nature.com
The prolyl isomerase PIN1, a critical modifier of multiple signalling pathways, is overexpressed in the majority of cancers and its activity strongly contributes to tumour initiation and …
Number of citations: 110 www.nature.com
R Farra, B Dapas, D Baiz, F Tonon, S Chiaretti… - Biochimie, 2015 - Elsevier
… with PPIase-Parvulin Inhibitor PiB (Merck Chemicals Ltd, Nottingham, UK) [38]. Optimal timing for inhibition was found to be at day four after PPIase-Parvulin inhibitor administration. …
Number of citations: 32 www.sciencedirect.com
GL Beretta, M De Cesare, L Albano… - Tumori …, 2016 - journals.sagepub.com
Purpose Because the peptidyl-prolyl isomerase PIN1 interacts with multiple protein kinases and phosphoproteins into a network orchestrating the cellular response to various stimuli, …
Number of citations: 6 journals.sagepub.com
A Grison, F Mantovani, A Comel… - Proceedings of the …, 2011 - National Acad Sciences
Huntington disease (HD) is a neurodegenerative disorder caused by a CAG repeat expansion in the gene coding for huntingtin protein. Several mechanisms have been proposed by …
Number of citations: 83 www.pnas.org
G Del Sal, A Rustighi, N Elvassore, G Pozzato… - Biochimie, 2015 - academia.edu
Background: The modest efficacy of available therapies for Hepatocellular carcinoma (HCC) indicates the need to develop novel therapeutic approaches. For the proteasome inhibitor …
Number of citations: 2 www.academia.edu
AE Sehim, BH Amin, M Yosri, HM Salama… - Microorganisms, 2023 - mdpi.com
… [66] reported that PPIase–Parvulin inhibitor (PiB) was one of the most effective inhibitors of the proliferation of numerous cancer lines. The recently identified prolyl isomerase (Pin1) …
Number of citations: 3 www.mdpi.com
T Watanabe, E Kawakami, JE Shoemaker, TJS Lopes… - Cell host & …, 2014 - cell.com
Host factors required for viral replication are ideal drug targets because they are less likely than viral proteins to mutate under drug-mediated selective pressure. Although genome-wide …
Number of citations: 273 www.cell.com

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